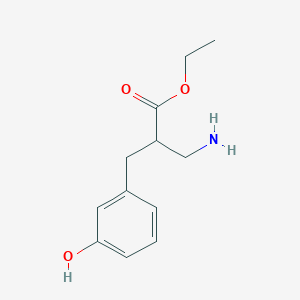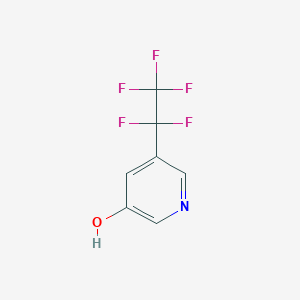
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate is an organic compound that belongs to the class of esters It features an amino group, a hydroxybenzyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(3-hydroxybenzyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and ethyl 3-aminopropanoate.
Condensation Reaction: The 3-hydroxybenzaldehyde undergoes a condensation reaction with ethyl 3-aminopropanoate in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ethyl 3-amino-2-(3-formylbenzyl)propanoate.
Reduction: Formation of ethyl 3-amino-2-(3-hydroxybenzyl)propanol.
Substitution: Formation of N-substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activity.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-2-(3-hydroxybenzyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Similar structure but with a chlorophenyl group instead of a hydroxybenzyl group.
Ethyl 3-amino-2-(4-hydroxybenzyl)propanoate: Similar structure but with the hydroxy group in the para position.
Ethyl 3-amino-2-(3-methoxybenzyl)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate is unique due to the presence of the hydroxybenzyl group, which can participate in additional hydrogen bonding and electronic interactions compared to its analogs. This can influence its reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
ethyl 2-(aminomethyl)-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)10(8-13)6-9-4-3-5-11(14)7-9/h3-5,7,10,14H,2,6,8,13H2,1H3 |
Clé InChI |
BVRHEJXMKHRCCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=CC=C1)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)




![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)




